molecular formula C12H10FNO2 B13591754 Methyl2-(8-fluoroquinolin-4-yl)acetate

Methyl2-(8-fluoroquinolin-4-yl)acetate

Cat. No.: B13591754
M. Wt: 219.21 g/mol
InChI Key: DYQCISQGIQVYHS-UHFFFAOYSA-N
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Description

Methyl 2-(8-fluoroquinolin-4-yl)acetate (CAS: 2111291-74-6) is a fluorinated quinoline derivative with the molecular formula C₁₂H₁₀FNO₂ and a molecular weight of 219.22 g/mol . It features a quinoline core substituted with a fluorine atom at the 8-position and an acetoxy group at the 4-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of inhibitors targeting proteins like FABP4/5 (fatty acid-binding proteins) . Its structural versatility allows for further functionalization, making it a valuable building block in drug discovery .

Properties

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

methyl 2-(8-fluoroquinolin-4-yl)acetate

InChI

InChI=1S/C12H10FNO2/c1-16-11(15)7-8-5-6-14-12-9(8)3-2-4-10(12)13/h2-6H,7H2,1H3

InChI Key

DYQCISQGIQVYHS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C2C=CC=C(C2=NC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(8-fluoroquinolin-4-yl)acetate typically involves the esterification of 8-fluoroquinoline-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(8-fluoroquinolin-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 8-fluoroquinoline-4-carboxylic acid.

    Reduction: 8-fluoroquinolin-4-ylmethanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl2-(8-fluoroquinolin-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl2-(8-fluoroquinolin-4-yl)acetate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-(8-fluoroquinolin-4-yl)acetate with structurally and functionally related compounds, focusing on substituent effects, synthetic routes, and applications.

Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 2-(8-fluoroquinolin-4-yl)acetate 8-F, 4-acetoxy C₁₂H₁₀FNO₂ 219.22 Fluorine enhances electronegativity; acetoxy group aids in further derivatization .
Methyl 2-{[2,8-bis(trifluoromethyl)-quinolin-4-yl]oxy}acetate 2-CF₃, 8-CF₃, 4-oxyacetate C₁₄H₉F₆NO₃ 377.22 Trifluoromethyl groups increase lipophilicity; forms 3D hydrogen-bonded networks .
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid 4-methoxyphenyl, fused furan ring C₂₀H₁₅NO₄ 333.34 Methoxy group improves solubility; fused furan enhances π-π stacking .
Methyl 2-phenylacetoacetate Phenyl, β-ketoester C₁₁H₁₂O₃ 192.2 Lacks quinoline core; used as an analytical standard for amphetamine synthesis .
2-((3-Chlorophenyl)((8-fluoro-2-oxo-1,2-dihydroquinolin-4-yl)methyl)amino)-2-oxoacetate 3-Cl, 8-F, 2-oxo-dihydroquinoline C₁₉H₁₃ClFN₂O₄ 388.78 Chlorine introduces steric bulk; 2-oxo group modifies hydrogen-bonding potential .

Biological Activity

Methyl 2-(8-fluoroquinolin-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and antimalarial properties, alongside detailed research findings and case studies.

Chemical Structure and Properties

Methyl 2-(8-fluoroquinolin-4-yl)acetate features a quinoline backbone with a fluorine substituent at the 8-position, which is crucial for its biological activity. The presence of the ester functional group enhances its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may inhibit specific enzymes or receptors, leading to alterations in cellular processes such as apoptosis and signal transduction pathways.

Antimicrobial Activity

Studies have demonstrated that methyl 2-(8-fluoroquinolin-4-yl)acetate exhibits notable antimicrobial properties. It has been shown to be effective against various bacterial strains, including both gram-positive and gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa15

Anticancer Activity

Research indicates that methyl 2-(8-fluoroquinolin-4-yl)acetate possesses anticancer properties, particularly against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The compound induces cytotoxicity in these cells through mechanisms such as cell cycle arrest and apoptosis.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study evaluating the cytotoxic effects of methyl 2-(8-fluoroquinolin-4-yl)acetate on MCF-7 cells, the compound exhibited an IC50 value of approximately 20 µM, indicating potent activity against this cancer cell line. The study highlighted that the compound's efficacy was enhanced by its fluorine substituent, which may increase lipophilicity and cellular uptake.

Antimalarial Activity

Methyl 2-(8-fluoroquinolin-4-yl)acetate has also been investigated for its antimalarial properties. Preliminary studies suggest that it inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria. The compound's mechanism appears to involve interference with the parasite's heme detoxification process.

Table 2: Antimalarial Activity Data

CompoundIC50 (µM)Reference
Methyl 2-(8-fluoroquinolin-4-yl)acetate<50
Chloroquine0.18

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the quinoline structure can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups like fluorine enhances potency against microbial and cancerous cells.

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